molecular formula C17H15BrClN3O3 B5165640 (2-BROMOPHENYL)[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]METHANONE

(2-BROMOPHENYL)[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5165640
M. Wt: 424.7 g/mol
InChI Key: YSUUKAAHSFUDIO-UHFFFAOYSA-N
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Description

(2-BROMOPHENYL)[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a bromophenyl group and a chloronitrophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-BROMOPHENYL)[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2-BROMOPHENYL)[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]METHANONE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines from nitro groups.

Scientific Research Applications

(2-BROMOPHENYL)[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-BROMOPHENYL)[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromophenyl)[4-(2-chloro-6-nitrophenyl)piperazino]methanone: A similar compound with a different position of the bromine atom.

    2-Bromo-4-(2-chloro-phenyl)-6-phenyl-nicotinonitrile: Another compound with a similar structure but different functional groups.

Uniqueness

(2-BROMOPHENYL)[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different scientific and industrial applications.

Properties

IUPAC Name

(2-bromophenyl)-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClN3O3/c18-13-5-2-1-4-12(13)17(23)21-10-8-20(9-11-21)16-14(19)6-3-7-15(16)22(24)25/h1-7H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUUKAAHSFUDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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